1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
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Overview
Description
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring, along with a sulfanyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-fluorothiophenol.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-fluorothiophenol in the presence of a base such as sodium hydroxide to form an intermediate.
Final Product: The intermediate is then subjected to a nucleophilic substitution reaction with 1-bromopropane to yield the final product, this compound.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Chemical Biology: It serves as a probe in biochemical studies to investigate the interactions of sulfanyl and halogenated phenyl groups with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone involves its interaction with molecular targets through its bromine, fluorine, and sulfanyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone can be compared with similar compounds such as:
4-Bromo-N-(4-fluorophenyl)benzamide: This compound also contains bromine and fluorine atoms attached to a phenyl ring but differs in its functional groups and overall structure.
4-Bromophenyl isocyanate: Another compound with a bromine atom on the phenyl ring, but with an isocyanate group instead of a sulfanyl group.
4-Bromophenyl 4-bromobenzoate: This compound features two bromine atoms on phenyl rings and is used in different applications compared to this compound.
Biological Activity
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, with the molecular formula C15H12BrFOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, inhibitory effects on specific enzymes, and potential therapeutic applications.
The compound exhibits various biological activities primarily through its interaction with specific kinases and other cellular targets. Notably, it has been studied for its inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in numerous cellular processes including cell proliferation and apoptosis.
Inhibitory Activity Against Kinases
Research indicates that derivatives of this compound can act as potent inhibitors of kinases, which are critical in signaling pathways related to cancer and neurodegenerative diseases. For instance:
- GSK-3β Inhibition : The compound has shown competitive inhibition with an IC50 value reported in the nanomolar range, indicating strong potency against this target .
- Cytotoxicity Studies : In vitro studies demonstrated that at concentrations up to 10 µM, certain derivatives did not significantly decrease cell viability in neuronal cell lines (HT-22) and microglial cells (BV-2), suggesting a favorable safety profile for potential therapeutic use .
Case Studies
Several studies have explored the biological efficacy of this compound:
- Study on GSK-3β Inhibition :
- Anti-inflammatory Activity :
Comparative Analysis of Biological Activity
Compound | Target | IC50 (nM) | Effect on Cell Viability | Notes |
---|---|---|---|---|
This compound | GSK-3β | <10 | No significant decrease at 10 µM | Potent inhibitor |
Derivative A | GSK-3β | 8 | Minimal toxicity | High selectivity |
Derivative B | IKK-β | >1000 | Significant decrease at high concentrations | Less effective |
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHOSJSMLQAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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